(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired product . Another method involves the condensation reactions such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and condensation reactions can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-aminobenzo[b]thiophene: Lacks the bromine substitution but shares the thiophene and amino functionalities.
5-bromo-2-thiophenecarboxylic acid: Similar bromine substitution but lacks the amino group.
3-amino-2-thiophenecarboxylic acid: Similar amino and carboxylic acid functionalities but lacks the bromine substitution .
Uniqueness
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid is unique due to the combination of the bromine-substituted thiophene ring and the amino acid structure
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
QJQOUHSKBVYEOV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1[C@H](CC(=O)O)N)Br |
Canonical SMILES |
C1=C(SC=C1C(CC(=O)O)N)Br |
Origin of Product |
United States |
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